molecular formula C12H17N3 B8460001 1-(6-Cyclopropylpyridin-2-yl)piperazine

1-(6-Cyclopropylpyridin-2-yl)piperazine

Cat. No.: B8460001
M. Wt: 203.28 g/mol
InChI Key: AVLMFRNJPLSIHG-UHFFFAOYSA-N
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Description

1-(6-Cyclopropylpyridin-2-yl)piperazine is a piperazine derivative characterized by a pyridine ring substituted with a cyclopropyl group at the 6-position and linked to the piperazine moiety at the 2-position. Piperazine derivatives are widely studied for their pharmacological and material science applications due to their versatile binding capabilities and structural adaptability .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-(6-cyclopropylpyridin-2-yl)piperazine

InChI

InChI=1S/C12H17N3/c1-2-11(10-4-5-10)14-12(3-1)15-8-6-13-7-9-15/h1-3,10,13H,4-9H2

InChI Key

AVLMFRNJPLSIHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC=C2)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Cyclopropylpyridin-2-yl)piperazine typically involves the reaction of 6-cyclopropyl-2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1-(6-Cyclopropylpyridin-2-yl)piperazine may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1-(6-Cyclopropylpyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various substituted derivatives of the original compound.

Scientific Research Applications

1-(6-Cyclopropylpyridin-2-yl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropylpyridin-2-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Piperazine Compounds

Structural and Functional Variations

Piperazine derivatives differ significantly based on substituents attached to the core ring, which dictate their pharmacological and physicochemical properties. Below is a comparative analysis with key analogues:

Compound Name Substituents Biological Activity/Application Key Findings References
1-(6-Cyclopropylpyridin-2-yl)piperazine Cyclopropylpyridinyl on piperazine Not explicitly stated Cyclopropyl may enhance metabolic stability; pyridine could modulate receptor affinity.
1-(4-Bromophenyl)piperazine (pBPP) 4-Bromophenyl on piperazine Psychoactive (serotonergic activity) Detected in illicit drug samples; binds to 5-HT receptors.
1-(m-Trifluoromethylphenyl)piperazine m-Trifluoromethylphenyl on piperazine 5-HT1B receptor selectivity 65-fold selectivity for 5-HT1B over 5-HT1A.
HBK14 (phenoxyethoxyethyl derivative) Phenoxyethoxyethyl, 2-methoxyphenyl CNS modulation (unspecified) Part of a series with varied substituents for SAR studies.
[125I]DEEP (dopamine transporter ligand) Diphenylmethoxyethyl, phenylpropyl Dopamine transporter binding Labels the amino-terminal region of the transporter.
1-(2-Hydroxyethyl)-4-(2-hydroxypropyl)piperazine (HEHPP) Hydroxyethyl/hydroxypropyl Material science (SO2 absorption) High SO2 absorption capacity; low corrosion in industrial applications.

Pharmacological Profiles

  • 1-(m-Trifluoromethylphenyl)piperazine () demonstrates high 5-HT1B receptor selectivity, suggesting that electron-withdrawing groups (e.g., CF3) enhance subtype specificity. In contrast, the target compound’s pyridine ring could engage in π-π stacking or hydrogen bonding with distinct receptor pockets. Phenylpiperazines (e.g., pBPP, 3,4-CFPP) exhibit psychoactive effects via serotonergic pathways, highlighting the role of halogen substituents in modulating receptor interactions .
  • Enzyme Inhibition :

    • Piperazine derivatives with six-membered rings (e.g., PI3K inhibitors in ) show superior activity (IC50: 96–1892 nM) compared to five-membered analogues, emphasizing the importance of ring size in target engagement. The target compound’s piperazine core aligns with this trend.

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